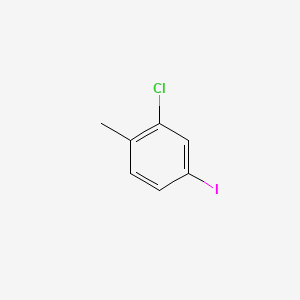

2-Chloro-4-iodotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-iodo-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-3-6(9)4-7(5)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYASWQMTNNSSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232740 | |

| Record name | 2-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83846-48-4 | |

| Record name | 2-Chloro-4-iodo-1-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-iodotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-iodotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-4-iodotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.636 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Chloro-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodotoluene is a halogenated aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a chloro, an iodo, and a methyl group on the toluene ring, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, with a focus on its applications in the synthesis of complex molecules relevant to the pharmaceutical and agrochemical industries.

I. Physicochemical Properties

This compound, with the chemical formula C₇H₆ClI, is a solid at room temperature.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 252.48 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 35-38 °C | |

| Boiling Point | 145 °C at 35 mmHg | [1] |

| Density | 1.8 g/cm³ | [1] |

| CAS Number | 83846-48-4 | [1] |

| IUPAC Name | 2-chloro-4-iodo-1-methylbenzene |

II. Spectroscopic Data

The structural features of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to C-H stretching of the methyl group and the aromatic ring, C=C stretching of the aromatic ring, and C-Cl and C-I stretching vibrations. A vapor phase IR spectrum is available on public databases such as SpectraBase.[4]

III. Chemical Reactivity

The reactivity of this compound is dominated by the presence of two different halogen atoms and a methyl group on the aromatic ring. This allows for a range of selective transformations.

A. Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-I and C-Cl bonds is a key feature of this molecule. The C-I bond is significantly weaker and therefore more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond. This allows for regioselective functionalization at the 4-position.

The Suzuki-Miyaura coupling reaction enables the formation of biaryl compounds by reacting an aryl halide with an organoboron reagent.[5] In the case of this compound, the reaction can be selectively performed at the iodo-position.

Conceptual Experimental Workflow: Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

A typical procedure would involve reacting this compound with an arylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, like sodium carbonate, in a suitable solvent system, often a mixture of an organic solvent and water.[6]

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[1] Similar to the Suzuki coupling, the Heck reaction with this compound is expected to proceed selectively at the more reactive iodo-position.

Conceptual Reaction Scheme: Heck Reaction

Caption: General scheme of a Heck reaction with this compound.

For instance, reacting this compound with styrene in the presence of a palladium catalyst and a base would yield 4-styryl-2-chlorotoluene.[7][8]

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[9] This reaction is particularly valuable for the synthesis of arylalkynes, which are important motifs in many natural products and pharmaceuticals.

Detailed Experimental Protocol: Sonogashira Coupling of 4-Iodotoluene with Phenylacetylene

While a specific protocol for this compound is not available, a detailed procedure for the closely related 4-iodotoluene provides a strong starting point:

-

Reaction Setup: In a reaction vessel, dissolve 4-iodotoluene (0.5 mmol) and phenylacetylene (0.6 mmol) in a mixture of THF and DMA (9:1, 10 mL).

-

Catalyst Addition: Add a pre-mixed catalyst of 5% Pd on alumina powder and 0.1% Cu₂O on alumina powder (17:1 weight ratio, 1.9 g total).

-

Reaction Conditions: Heat the mixture to 75 °C under an argon atmosphere with stirring.

-

Work-up: After completion (monitored by TLC or GC-MS), cool the reaction mixture, add water, and extract with hexane. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.

-

Purification: The crude product is purified by column chromatography on silica gel.[10]

This protocol can be adapted for this compound, with the expectation of selective coupling at the iodo-position.

B. Nucleophilic Aromatic Substitution (SₙAr)

While palladium-catalyzed reactions are dominant, nucleophilic aromatic substitution (SₙAr) can also occur, particularly if the aromatic ring is activated by strong electron-withdrawing groups. In this compound, the presence of two halogen atoms does not strongly activate the ring for SₙAr. Therefore, this reaction pathway is less common under typical conditions compared to cross-coupling.

C. Reactions of the Methyl Group

The methyl group on the toluene ring can undergo oxidation to form an aldehyde or a carboxylic acid, providing another handle for further functionalization.

The selective oxidation of the methyl group to an aldehyde can be achieved using various reagents. This transformation would yield 2-chloro-4-iodobenzaldehyde, a valuable intermediate in its own right.[11]

Stronger oxidizing agents can convert the methyl group to a carboxylic acid, forming 2-chloro-4-iodobenzoic acid.[12] This transformation introduces a versatile functional group for further synthetic manipulations, such as amide bond formation.

IV. Applications in Synthesis

The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of complex organic molecules.

A. Pharmaceutical Synthesis

Halogenated aromatic compounds are common structural motifs in many active pharmaceutical ingredients (APIs). This compound can serve as a starting material for the synthesis of various drug candidates, including kinase inhibitors.[13][14][15] The ability to selectively functionalize the molecule at different positions allows for the generation of diverse molecular libraries for drug discovery. For instance, the biaryl structures formed via Suzuki coupling are prevalent in many biologically active compounds.[16]

B. Agrochemical Synthesis

Similar to pharmaceuticals, the agrochemical industry relies on complex organic molecules for the development of new herbicides, insecticides, and fungicides. Halogenated toluenes are important intermediates in the synthesis of various crop protection agents.[17][18] The specific substitution pattern of this compound can be leveraged to create novel agrochemicals with improved efficacy and selectivity.

V. Safety Information

This compound should be handled with care in a well-ventilated laboratory environment. It is advisable to wear appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

VI. Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its distinct reactivity, particularly the regioselective functionalization at the iodo-position in palladium-catalyzed cross-coupling reactions, combined with the potential for transformations of the methyl group, provides chemists with a powerful tool for the construction of complex molecular architectures. Its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals underscores its importance in modern chemical research and development.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. d-nb.info [d-nb.info]

- 3. 2-Iodotoluene(615-37-2) 1H NMR spectrum [chemicalbook.com]

- 4. spectrabase.com [spectrabase.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. rose-hulman.edu [rose-hulman.edu]

- 7. sctunisie.org [sctunisie.org]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. rsc.org [rsc.org]

- 11. Buy 2-Chloro-4-iodobenzaldehyde | 1260810-79-4 [smolecule.com]

- 12. 2-Chloro-4-iodobenzoic Acid | C7H4ClIO2 | CID 821264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Development of Kinase Inhibitors via Metal-Catalyzed C⁻H Arylation of 8-Alkyl-thiazolo[5,4- f]-quinazolin-9-ones Designed by Fragment-Growing Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2-chloro-4-iodotoluene for Advanced Research Applications

Abstract: This guide provides a comprehensive technical overview of 2-chloro-4-iodotoluene (CAS No. 83846-48-4), a key halogenated aromatic intermediate for professionals in chemical research and pharmaceutical development. The document details the compound's chemical identity, physicochemical properties, and commercial availability. It presents a validated synthetic pathway with mechanistic insights, outlines its utility in cross-coupling reactions, and provides robust, step-by-step protocols for analytical quality control via High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it consolidates critical safety, handling, and storage information to ensure safe laboratory practices. This guide is structured to serve as a practical and authoritative resource, enabling researchers to effectively synthesize, purify, and utilize this compound in their discovery workflows.

Chemical Identity and Physicochemical Properties

This compound is a disubstituted aromatic compound featuring a toluene backbone with chloro and iodo substituents. Its unique structure, particularly the reactive carbon-iodine bond, makes it a valuable building block in organic synthesis.

Table 1: Core Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 83846-48-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆ClI | [1][2][4] |

| Molecular Weight | 252.48 g/mol | [1][2][4] |

| IUPAC Name | 2-chloro-4-iodo-1-methylbenzene | [4] |

| Common Synonyms | This compound; Benzene, 2-chloro-4-iodo-1-methyl- | [1][4] |

| InChI Key | PJYASWQMTNNSSL-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | CC1=C(C=C(C=C1)I)Cl |[4] |

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Liquid (typical) | [5] |

| Density | 1.8 g/cm³ | |

| Boiling Point | 118 °C | |

| 145 °C at 35 mmHg |

| LogP | 4.05 |[1] |

Commercial Availability and Supplier Information

This compound is readily available from several chemical suppliers, typically offered in various purities (e.g., 98+%) suitable for research and development purposes.

Table 3: Selected Commercial Suppliers

| Supplier | Example Product Code |

|---|---|

| BLD Pharmatech Ltd. | BP7922376 |

| Indofine Chemical Co, Inc. | 09-3251 |

| Santa Cruz Biotechnology, Inc. | sc-283007 |

| Capot Chemical Co., Ltd. | 3652 |

| DSL Chemicals (Shanghai) Co., Ltd. | C025950 |

| Leap Chem Co., Ltd. | LC7922376 |

(Note: This is not an exhaustive list. Availability and product codes are subject to change and should be verified with the supplier.)[2]

Synthesis and Mechanistic Considerations

While various synthetic routes exist, a common and reliable method for preparing this compound is through the electrophilic iodination of 2-chlorotoluene. This pathway is favored due to the availability of the starting material and the directing effects of the substituents.

3.1 Synthetic Rationale and Mechanism

The methyl (-CH₃) and chloro (-Cl) groups on the 2-chlorotoluene starting material are both ortho-, para-directing. The methyl group is an activating group, while the chlorine is a deactivating group. The primary directing influence comes from the methyl group. The position para to the methyl group (C4) is sterically accessible and electronically enriched, making it the most favorable site for electrophilic substitution. The iodination is typically performed using an iodine source and an oxidizing agent (to generate the I⁺ electrophile) or a more reactive iodine species like iodine monochloride (ICl).

References

- 1. This compound | SIELC Technologies [sielc.com]

- 2. scbt.com [scbt.com]

- 3. Customized this compound Cas No.83846-48-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. This compound | C7H6ClI | CID 2801329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-iodotoluene | CymitQuimica [cymitquimica.com]

An In-Depth Technical Guide to 2-Chloro-4-iodotoluene: Structure, Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2-chloro-4-iodotoluene, a halogenated aromatic compound of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its molecular structure, systematic nomenclature, physicochemical properties, and a validated synthetic protocol. Furthermore, we will explore its applications as a versatile chemical intermediate, particularly within the drug development landscape, where halogenated building blocks are instrumental in modulating the pharmacokinetic and pharmacodynamic profiles of lead compounds.

Molecular Structure and Nomenclature

Structural Elucidation

This compound is a disubstituted derivative of toluene. The core structure consists of a benzene ring bonded to a methyl group (-CH₃), which defines the parent molecule as toluene. The nomenclature "2-chloro" and "4-iodo" specifies that a chlorine atom is attached to the carbon atom at position 2 and an iodine atom is at position 4, relative to the methyl group, which is assigned position 1.

The presence of three different substituents on the benzene ring makes this molecule asymmetric. The interplay between the electron-donating methyl group and the electron-withdrawing, yet ortho,para-directing, halogen substituents creates a unique electronic environment that influences its reactivity in further chemical transformations.

Caption: Molecular structure and numbering of this compound.

IUPAC Nomenclature

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-chloro-4-iodo-1-methylbenzene .[1][2] This name is derived by treating benzene as the parent hydrocarbon. The substituents (chloro, iodo, methyl) are listed alphabetically, and their positions are indicated by the lowest possible locants, with the numbering starting from a substituted carbon and proceeding around the ring to give the other substituents the lowest numbers.

However, IUPAC also retains the common name "toluene" for methylbenzene for general nomenclature.[3] When toluene is used as the parent name, the carbon atom bearing the methyl group is designated as C1. Therefore, the name This compound is widely accepted and used in chemical literature and commerce.[4][5]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data compiled below is aggregated from established chemical databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClI | [1][5] |

| Molecular Weight | 252.48 g/mol | [1][5] |

| CAS Number | 83846-48-4 | [1][4] |

| Appearance | Liquid (form may vary) | [6] |

| Boiling Point | 145 °C at 35 mmHg | |

| Density | 1.8 g/cm³ | |

| LogP (Octanol/Water) | 4.05 (predicted) | [4] |

| InChIKey | PJYASWQMTNNSSL-UHFFFAOYSA-N | [1][4][7] |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that relies on foundational reactions in organic chemistry. A robust and common method involves the Sandmeyer reaction, starting from a commercially available aniline derivative. This approach provides excellent regiochemical control.

Proposed Synthetic Workflow: Sandmeyer Reaction

The chosen precursor for this synthesis is 2-chloro-4-methylaniline. The workflow involves two primary stages: diazotization of the amine, followed by the introduction of iodine.

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Detailed Experimental Protocol

Materials:

-

2-chloro-4-methylaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice

Protocol:

-

Diazotization:

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 2-chloro-4-methylaniline in a mixture of concentrated HCl and water. Cool the mixture to 0-5 °C in an ice-salt bath.

-

Causality: The low temperature is critical because the resulting diazonium salt is unstable at higher temperatures and can decompose, leading to side products and reduced yield. The acidic medium is necessary to form the nitrous acid (from NaNO₂) required for the reaction.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, ensuring the temperature remains below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (test with starch-iodide paper).

-

Self-Validation: A persistent blue-black color on the starch-iodide paper confirms the completion of the diazotization step.

-

-

Iodination (Sandmeyer Reaction):

-

In a separate beaker, dissolve a stoichiometric excess of potassium iodide (KI) in water.

-

Slowly add the cold diazonium salt solution to the KI solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.

-

Mechanism: The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen group (N₂) from the aromatic ring. This is a classic example of a nucleophilic aromatic substitution facilitated by the excellent N₂ leaving group.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether.

-

Wash the organic layer sequentially with water, saturated sodium thiosulfate solution (to remove any residual iodine), and saturated sodium bicarbonate solution (to neutralize any remaining acid).

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure (rotary evaporation).

-

The crude product can be further purified by vacuum distillation to yield pure this compound.

-

Analytical Characterization

To confirm the identity and purity of the synthesized product, a suite of analytical techniques should be employed:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show a singlet for the methyl protons and three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Their splitting patterns (doublets, doublet of doublets) and coupling constants will confirm the 2,4-substitution pattern.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display seven unique carbon signals: one for the methyl group and six for the aromatic carbons, including those bonded to Cl and I, which will have characteristic chemical shifts.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (252.48 g/mol ).[2][8] The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=C stretching in the aromatic ring, and C-Cl and C-I stretching vibrations.

Applications in Research and Drug Development

Halogenated organic molecules are fundamental building blocks in the pharmaceutical industry.[9] The chlorine and iodine atoms in this compound serve distinct but complementary roles, making it a valuable intermediate.

-

Scaffold for Further Functionalization: The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds at the 4-position, enabling the construction of complex molecular architectures. Organic synthesis is a cornerstone of the drug discovery process, and versatile intermediates are highly sought after.[10]

-

Modulation of Physicochemical Properties: The introduction of halogens into a drug candidate can significantly alter its properties.[11]

-

Lipophilicity: The chloro and iodo groups increase the molecule's lipophilicity, which can enhance its ability to cross biological membranes and improve oral bioavailability.

-

Metabolic Stability: Halogens can block sites of metabolic oxidation, thereby increasing the drug's half-life in the body.

-

-

Role as a Pharmaceutical Intermediate: This compound can be used in the synthesis of more complex Active Pharmaceutical Ingredients (APIs). Many FDA-approved drugs contain chlorine, highlighting its importance in medicinal chemistry.[9] As an intermediate, it provides a pre-functionalized aromatic core, streamlining the synthetic route to the final target molecule.[]

Safety and Handling

This compound is classified as an irritant. GHS hazard statements indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- 1. This compound | C7H6ClI | CID 2801329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. scbt.com [scbt.com]

- 6. 4-Chloro-2-iodotoluene | CymitQuimica [cymitquimica.com]

- 7. PubChemLite - this compound (C7H6ClI) [pubchemlite.lcsb.uni.lu]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic synthesis provides opportunities to transform drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-4-iodotoluene: Commercial Availability, Pricing, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-iodotoluene is a halogenated aromatic compound that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and an iodo group on the toluene scaffold, allows for selective and sequential functionalization through various cross-coupling reactions. This regioselectivity makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and agrochemical research and development. This in-depth technical guide provides a comprehensive overview of the commercial availability and pricing of this compound, along with a detailed exploration of its applications in the synthesis of bioactive compounds, complete with experimental insights and protocols.

Chemical Properties and Identification

| Property | Value | Reference |

| CAS Number | 83846-48-4 | [1][2] |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][2] |

| IUPAC Name | 2-chloro-4-iodo-1-methylbenzene | [2] |

| Synonyms | 2-chloro-4-iodo-1-methylbenzene | [2] |

| Appearance | Not specified, likely a liquid or low-melting solid | |

| Boiling Point | Not consistently reported | |

| Density | Not consistently reported |

Commercial Availability and Pricing

This compound is readily available from a variety of chemical suppliers catering to the research and development sector. The purity of the commercially available compound is typically high, often exceeding 97-98%, suitable for most synthetic applications. Pricing can vary based on the supplier, quantity, and purity. Below is a comparative table of representative suppliers and their offerings. Please note that prices are subject to change and may not be publicly listed; in such cases, a quotation is required.

| Supplier | Product Number | Purity | Quantity | Price (USD) | Notes |

| Santa Cruz Biotechnology | sc-283007 | Not specified | Inquire | Inquire | Biochemical for proteomics research.[1] |

| Sigma-Aldrich | Not specified | Not specified | Inquire | Inquire | |

| Thermo Fisher Scientific | Not specified | Not specified | Inquire | Inquire | |

| BLD Pharmatech Ltd. | BP7922376 | Not specified | Inquire | Inquire | |

| Capot Chemical Co., Ltd. | 3652 | Not specified | Inquire | Inquire | |

| Henan Allgreen Chemical Co., Ltd | Not specified | High Purity | Inquire | Competitive Price | Specializes in customized products.[3] |

This table is for illustrative purposes. Researchers should contact suppliers directly for current pricing and availability.

Synthetic Applications in Drug Discovery and Agrochemicals

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a substituent at the 4-position, leaving the 2-chloro group available for subsequent transformations. This strategic approach is invaluable in the construction of highly substituted aromatic cores found in many bioactive molecules.

Key Reactions and Mechanistic Insights

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. In the case of this compound, the iodine atom selectively undergoes oxidative addition to the palladium(0) catalyst, initiating the catalytic cycle. The subsequent transmetalation with a boronic acid or ester and reductive elimination yields a biaryl product, retaining the chlorine atom for further functionalization. This selectivity is crucial for the efficient synthesis of complex biaryl structures, which are prevalent in many kinase inhibitors and other pharmaceuticals.[4][5][6]

Fig. 1: Generalized workflow of a Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the iodo-substituted position.[7][8][9] This provides a direct route to 4-alkynyl-2-chlorotoluene derivatives, which are valuable intermediates for the synthesis of various pharmaceuticals and organic materials.[9]

Fig. 2: Key components of a Sonogashira coupling reaction.

Application in the Synthesis of Bioactive Molecules

While specific, direct examples of the use of this compound in the synthesis of marketed drugs are not always readily available in the public domain, its utility as a building block for key structural motifs is evident in the patent literature and chemical synthesis publications.

-

Kinase Inhibitors: The biaryl scaffold is a common feature in many kinase inhibitors.[10][11] The ability to selectively synthesize substituted biaryls via Suzuki coupling of this compound makes it a valuable intermediate in the discovery and development of new kinase inhibitors for the treatment of cancer and other diseases.[12][13][14]

-

Agrochemicals: Halogenated aromatic compounds are fundamental to the synthesis of many herbicides and pesticides. For instance, the related compound 2-chloro-4-methylaniline is a precursor to the herbicide chlorotoluron.[15] The reactivity of this compound makes it a plausible intermediate for the synthesis of novel agrochemicals with improved efficacy and environmental profiles.[16]

Experimental Protocols

The following are representative, detailed protocols for Suzuki-Miyaura and Sonogashira coupling reactions that can be adapted for use with this compound.

Detailed Protocol: Suzuki-Miyaura Coupling of an Aryl Halide with an Arylboronic Acid

This protocol is a general procedure that can be optimized for specific substrates.[17][18]

Materials:

-

Aryl halide (e.g., this compound) (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., Toluene/Ethanol/Water mixture, 10 mL)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the aryl halide, arylboronic acid, palladium catalyst, and base.

-

Add the solvent mixture to the flask.

-

Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and an organic solvent (e.g., ethyl acetate) to the reaction mixture and transfer to a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Detailed Protocol: Sonogashira Coupling of an Aryl Iodide with a Terminal Alkyne

This protocol is a general procedure that can be optimized for specific substrates.[7][8]

Materials:

-

Aryl iodide (e.g., this compound) (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

-

Base (e.g., Triethylamine, 3.0 mmol)

-

Solvent (e.g., THF or DMF, 10 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask or sealed tube under an inert atmosphere, add the aryl iodide, palladium catalyst, and copper(I) iodide.

-

Add the solvent, followed by the base and the terminal alkyne.

-

Stir the reaction mixture at room temperature or heat as required (typically 25-80 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl product.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[2]

Always consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety information before handling this compound. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a commercially accessible and synthetically valuable intermediate for researchers in drug discovery and agrochemical development. Its differentiated reactivity allows for selective and controlled functionalization, enabling the efficient synthesis of complex molecular architectures such as biaryls and aryl alkynes. Understanding its commercial landscape and mastering its application in key cross-coupling reactions can significantly accelerate the development of new and innovative chemical entities.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C7H6ClI | CID 2801329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Customized this compound Cas No.83846-48-4 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

- 4. researchgate.net [researchgate.net]

- 5. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]

- 6. chemrevlett.com [chemrevlett.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. gold-chemistry.org [gold-chemistry.org]

- 10. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery and optimization of narrow spectrum inhibitors of Tousled like kinase 2 (TLK2) using quantitative structure activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. patents.justia.com [patents.justia.com]

- 16. Method for synthesizing 2, 4-dichlorotoluene and 3, 4-dichlorotoluene by directionally chlorinating parachlorotoluene with supported catalyst - Eureka | Patsnap [eureka.patsnap.com]

- 17. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 18. Yoneda Labs [yonedalabs.com]

A Technical Guide to the Solubility of 2-Chloro-4-iodotoluene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-chloro-4-iodotoluene, a key intermediate in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document offers a predictive assessment of its solubility in a range of common organic solvents based on fundamental principles of chemical interactions. Furthermore, it presents a rigorous, step-by-step experimental protocol for the accurate determination of the solubility of this compound using the widely accepted shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding and practical approach to handling this compound in various solvent systems.

Introduction: The Significance of this compound in Drug Discovery

This compound is a halogenated aromatic compound with a molecular formula of C₇H₆ClI and a molecular weight of 252.48 g/mol .[1][2] Its structure, featuring a toluene backbone substituted with both a chlorine and an iodine atom, makes it a versatile building block in organic synthesis. Halogenated compounds, particularly those containing chlorine, are prevalent in a vast number of approved pharmaceuticals, underscoring the importance of understanding their physicochemical properties. The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. A comprehensive understanding of the solubility of this compound is therefore essential for its effective utilization in the synthesis of new chemical entities.

Key Physicochemical Properties of this compound:

| Property | Value | Source |

| CAS Number | 83846-48-4 | [1] |

| Molecular Formula | C₇H₆ClI | [1][2] |

| Molecular Weight | 252.48 g/mol | [1][2] |

| Density | 1.8 g/cm³ | [1] |

| Boiling Point | 145 °C at 35 mmHg | [1] |

| Melting Point | 118 °C | [1] |

Predicted Solubility Profile of this compound

The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of this compound is influenced by the presence of the halogen atoms, which introduce dipoles, and the nonpolar toluene ring. Overall, it can be classified as a compound of low to moderate polarity.

Based on this, we can predict its relative solubility in a range of common organic solvents. The following table provides a qualitative and predictive assessment. It is crucial to note that these are estimations and experimental verification is paramount for precise applications.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale for Prediction |

| Hexane | Nonpolar | High | The nonpolar aromatic ring of this compound is expected to interact favorably with the nonpolar alkane chains of hexane. |

| Toluene | Nonpolar Aromatic | Very High | The structural similarity between toluene and this compound suggests strong van der Waals forces and π-stacking interactions, leading to high solubility. |

| Dichloromethane (DCM) | Polar Aprotic | High | DCM is a polar aprotic solvent that can effectively solvate the polar C-Cl and C-I bonds of the solute. |

| Ethyl Acetate | Polar Aprotic | Moderate to High | Ethyl acetate has a moderate polarity and is a good all-purpose solvent for many organic compounds. |

| Acetone | Polar Aprotic | Moderate | Acetone is more polar than ethyl acetate and may be slightly less effective at solvating the nonpolar regions of the molecule. |

| Acetonitrile | Polar Aprotic | Moderate | Similar to acetone, acetonitrile is a polar aprotic solvent. |

| Methanol | Polar Protic | Low to Moderate | The highly polar and protic nature of methanol may not be as compatible with the largely nonpolar character of this compound. |

| Ethanol | Polar Protic | Low to Moderate | Similar to methanol, but the slightly larger alkyl chain in ethanol may slightly improve solubility compared to methanol. |

| Water | Polar Protic | Very Low | As a highly polar, protic solvent, water is a poor solvent for the nonpolar aromatic compound. |

Experimental Determination of Solubility: The Shake-Flask Method

To obtain accurate and reliable solubility data, an experimental approach is necessary. The shake-flask method is a well-established and robust technique for determining the thermodynamic solubility of a compound. The following protocol outlines the steps for determining the solubility of this compound.

Principle

An excess amount of the solid compound is added to a known volume of the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for equilibrium to be reached between the undissolved solid and the dissolved solute. The saturated solution is then separated from the excess solid, and the concentration of the dissolved compound is determined using a suitable analytical method, such as HPLC.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a UV detector

-

Analytical balance

Experimental Workflow Diagram

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial.

-

Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the larger particles to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to prevent undissolved microparticles from affecting the concentration measurement.

-

-

Quantification by HPLC:

-

Prepare a stock solution of this compound of a known concentration in the same solvent.

-

From the stock solution, prepare a series of calibration standards by serial dilution.

-

Prepare a set of dilutions of the filtered saturated solution to ensure the concentration falls within the linear range of the calibration curve.

-

Analyze the calibration standards and the diluted samples by HPLC. A reverse-phase C18 column is typically suitable, with a mobile phase of acetonitrile and water, and UV detection at an appropriate wavelength (determined by a UV scan of the compound).

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted samples from the calibration curve and calculate the original concentration of the saturated solution, taking into account the dilution factor. The resulting concentration is the solubility of this compound in that solvent at the specified temperature.

-

Trustworthiness and Self-Validation

The described protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:

-

Use of Excess Solute: The visible presence of undissolved solid at the end of the equilibration period confirms that a saturated solution has been achieved.

-

Equilibrium Confirmation: Performing the experiment with different equilibration times (e.g., 24h and 48h) and obtaining consistent results validates that equilibrium has been reached.

-

Purity of Materials: The use of high-purity this compound and HPLC-grade solvents minimizes the influence of impurities on the solubility measurement.

-

Calibration Curve: The use of a multi-point calibration curve for HPLC analysis ensures accurate quantification and allows for the assessment of linearity and the limit of detection.

-

Replicates: Performing the experiment in triplicate for each solvent provides statistical confidence in the final solubility value.

Conclusion

While readily available quantitative data on the solubility of this compound is limited, a sound scientific approach allows for both a predictive understanding and a robust experimental determination of this crucial parameter. The principles of "like dissolves like" suggest that it will be most soluble in nonpolar and moderately polar aprotic solvents. For precise and reliable data, the detailed shake-flask protocol provided in this guide, coupled with HPLC analysis, offers a self-validating and accurate method. This information is invaluable for researchers and scientists in the pharmaceutical industry for optimizing synthetic routes, purification processes, and the development of novel therapeutics.

References

An In-Depth Technical Guide on the Potential Hazards and Toxicity of 2-Chloro-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-iodotoluene, a halogenated aromatic hydrocarbon, serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility, however, necessitates a thorough understanding of its potential hazards and toxicity. This technical guide provides a comprehensive overview of the known and anticipated toxicological profile of this compound. Drawing upon available data for the compound and structurally related analogues, this document aims to equip researchers, scientists, and drug development professionals with the critical information required for safe handling, risk assessment, and the design of future toxicological studies. While specific experimental data for this compound is limited, this guide synthesizes current knowledge to present a robust safety framework, inclusive of detailed experimental protocols for toxicological evaluation as mandated by international guidelines.

Introduction and Chemical Profile

This compound (CAS No. 83846-48-4) is a substituted toluene molecule with both a chlorine and an iodine atom attached to the benzene ring.[1][2][3] This unique substitution pattern makes it a valuable precursor for introducing specific functionalities into more complex molecules. Its primary applications are found in the synthesis of active pharmaceutical ingredients (APIs) and as an intermediate in the production of specialty chemicals.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₆ClI | [1][2][3] |

| Molecular Weight | 252.48 g/mol | [1][2][3] |

| Appearance | Not specified, likely a solid or liquid | |

| Boiling Point | 145 °C at 35 mmHg | [2] |

| Density | 1.8 g/cm³ | [2] |

| LogP (Octanol/Water Partition Coefficient) | 3.253 (Calculated) | [5] |

The calculated octanol-water partition coefficient (LogP) of 3.253 suggests a moderate potential for bioaccumulation.[5] This characteristic, common among halogenated hydrocarbons, warrants careful consideration of its environmental fate and long-term exposure risks.

Toxicological Profile: A Synthesis of Available Data

Acute Toxicity

Based on GHS classifications from multiple suppliers, this compound is categorized as harmful if swallowed (Acute Toxicity, Oral, Category 4).[1] This classification suggests an oral LD50 (Lethal Dose, 50%) value is likely to be in the range of 300 to 2000 mg/kg body weight for rats. However, no specific LD50 or LC50 (Lethal Concentration, 50%) values from experimental studies on this compound have been identified. For context, the structurally related compound 2-chlorotoluene has an acute oral LD50 in rats of 3227 mg/kg for males and 3860 mg/kg for females.[6] Another analogue, 2-chloro-4-nitrotoluene, has an oral LD50 in rats of 2520 mg/kg.[7]

Skin Corrosion and Irritation

This compound is consistently classified as a skin irritant (Skin Irritation, Category 2).[1] This indicates that direct contact is likely to cause reversible inflammatory reactions on the skin.

Serious Eye Damage and Eye Irritation

The compound is classified as causing serious eye irritation (Eye Irritation, Category 2A) and in some notifications as causing serious eye damage (Eye Damage, Category 1).[1] This discrepancy highlights the potential for severe ocular effects, ranging from reversible irritation to irreversible damage, upon contact.

Respiratory Tract Irritation

This compound is also classified as potentially causing respiratory irritation (Specific Target Organ Toxicity — Single Exposure, Category 3).[1] Inhalation of vapors or dusts may lead to irritation of the nose, throat, and lungs.

Table 2: Summary of GHS Hazard Classifications for this compound

| Hazard Class | GHS Category | Signal Word | Hazard Statement | Source |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | [1] |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | [1] |

| Serious Eye Damage/Eye Irritation | Category 1 / 2A | Danger / Warning | H318: Causes serious eye damage / H319: Causes serious eye irritation | [1] |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Tract Irritation) | Category 3 | Warning | H335: May cause respiratory irritation | [1] |

| Hazardous to the Aquatic Environment, Long-term Hazard | Category 2 | No Signal Word | H411: Toxic to aquatic life with long lasting effects | [1] |

Genotoxicity and Carcinogenicity: A Read-Across Perspective

No direct studies on the genotoxicity or carcinogenicity of this compound have been found. However, the potential for such effects can be inferred from the broader class of halogenated hydrocarbons and substituted toluenes.

-

Genotoxicity: Many halogenated hydrocarbons are known to be genotoxic, often requiring metabolic activation to exert their effects.[8] For instance, some halogenated compounds can form reactive intermediates that bind to DNA, leading to mutations.[8] Standard in vitro tests like the Ames assay and in vivo tests such as the micronucleus assay are essential for evaluating the mutagenic potential of new chemical entities.[9][10] Given the presence of both chlorine and iodine on an aromatic ring, a structure that can be susceptible to metabolic activation, the potential for genotoxicity cannot be ruled out without experimental data.

-

Carcinogenicity: The carcinogenicity of halogenated hydrocarbons is variable and depends on the specific structure of the compound.[11][12] Toluene itself is not classified as a human carcinogen, in contrast to benzene.[13][14][15] The presence of the methyl group in toluene is thought to alter its metabolism in a way that makes it less carcinogenic than benzene.[15] However, the introduction of halogen atoms can significantly alter the metabolic pathways and carcinogenic potential. Some halogenated hydrocarbons have been shown to be carcinogenic in animal studies.[11] Therefore, a comprehensive evaluation of the carcinogenic potential of this compound would require long-term animal bioassays.

Experimental Protocols for Toxicological Assessment

To address the data gaps for this compound, a battery of standardized toxicological tests should be performed. The following section outlines the key experimental protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines.

Acute Toxicity Testing

-

OECD 401: Acute Oral Toxicity (Note: This guideline has been deleted but the methodology is still referenced) [16][17][18][19]

-

Animal Model: Typically, young adult rats of a single sex (females are often preferred).

-

Dosage: A single dose of the test substance is administered by gavage. Multiple dose levels are used to determine the LD50.

-

Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.

-

Endpoint: The LD50 value is calculated, which is the statistically derived single dose that is expected to cause death in 50% of the animals.

-

-

OECD 402: Acute Dermal Toxicity [3][20][21][22][23]

-

Animal Model: Rats or rabbits are commonly used.

-

Application: The test substance is applied to a shaved area of the skin (approximately 10% of the body surface area) and covered with a porous gauze dressing for 24 hours.

-

Observation: Animals are observed for 14 days for signs of toxicity and mortality.

-

Endpoint: Determination of the dermal LD50.

-

-

OECD 403: Acute Inhalation Toxicity [1][24][25][26][27]

-

Animal Model: Rats are the preferred species.

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in an inhalation chamber for a defined period, typically 4 hours.

-

Observation: Post-exposure, animals are observed for at least 14 days.

-

Endpoint: The LC50 value is determined.

-

Irritation and Corrosion Testing

-

OECD 404: Acute Dermal Irritation/Corrosion [6][7][28][29][30]

-

Animal Model: The albino rabbit is the preferred species.

-

Application: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of skin.

-

Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

Endpoint: The severity and reversibility of the skin reactions are scored to determine the irritation or corrosion potential.

-

-

OECD 405: Acute Eye Irritation/Corrosion [2][4][5][31][32]

-

Animal Model: Albino rabbits are typically used.

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.

-

Endpoint: The severity and reversibility of ocular lesions are scored to classify the substance's irritation or corrosive potential.

-

Genotoxicity Testing

-

OECD 471: Bacterial Reverse Mutation Test (Ames Test) [33][34][35]

-

Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli.

-

Principle: The test detects gene mutations induced by the test substance that cause the bacteria to revert to a state where they can synthesize the required amino acid and thus grow on a selective medium.

-

Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver).

-

Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies.

-

-

OECD 474: Mammalian Erythrocyte Micronucleus Test [9][36][37][38][39]

-

Animal Model: Mice or rats are commonly used.

-

Principle: This in vivo test detects damage to chromosomes or the mitotic apparatus in erythroblasts by analyzing for the presence of micronuclei in newly formed red blood cells.

-

Procedure: Animals are exposed to the test substance, and bone marrow or peripheral blood is collected and analyzed for micronucleated erythrocytes.

-

Endpoint: A significant increase in the frequency of micronucleated cells in treated animals compared to controls indicates genotoxic activity.

-

Risk Assessment and Management

Given the known and potential hazards of this compound, a thorough risk assessment is imperative before its use in any research or development setting.

Exposure Controls and Personal Protective Equipment (PPE)

-

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment:

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If there is a risk of inhaling dusts or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Environmental Hazards

This compound is classified as toxic to aquatic life with long-lasting effects.[1] This suggests that releases to the environment should be strictly avoided. The moderate LogP value indicates a potential for bioaccumulation in aquatic organisms.[5] Due to the persistence and potential toxicity of halogenated aromatic compounds, proper disposal in accordance with local, state, and federal regulations is crucial.

Conclusion and Future Directions

This compound is a chemical intermediate with significant utility, but it also presents a clear hazard profile that necessitates careful handling and robust safety protocols. While current GHS classifications provide a foundational understanding of its acute toxicity and irritant properties, a significant data gap exists regarding its chronic toxicity, genotoxicity, and carcinogenicity. The experimental protocols outlined in this guide provide a roadmap for the comprehensive toxicological evaluation required to fully characterize the risk profile of this compound. It is strongly recommended that these studies be conducted to ensure the safety of researchers and to meet regulatory requirements for any products derived from this intermediate. The principle of "as low as reasonably achievable" (ALARA) for exposure should be strictly adhered to until more definitive toxicological data becomes available.

Visualizations

Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Caption: Hierarchy of controls for managing chemical hazards.

References

- 1. eurolab.net [eurolab.net]

- 2. oecd.org [oecd.org]

- 3. nucro-technics.com [nucro-technics.com]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. nucro-technics.com [nucro-technics.com]

- 8. Toxicology of halogenated aliphatic hydrocarbons: structural and molecular determinants for the disturbance of chromosome segregation and the induction of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Micronucleus test - Wikipedia [en.wikipedia.org]

- 11. Carcinogenicity studies on halogenated hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. edf.org [edf.org]

- 13. Carcinogenicity of benzene, toluene and xylene: epidemiological and experimental evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. epa.gov [epa.gov]

- 15. quora.com [quora.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. oecd.org [oecd.org]

- 18. scribd.com [scribd.com]

- 19. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 20. oecd.org [oecd.org]

- 21. Acute dermal toxicity. OECD 402: 2017; EPA-OPPTS 870.1200: 1998. - IVAMI [ivami.com]

- 22. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]

- 23. oecd.org [oecd.org]

- 24. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 25. oecd.org [oecd.org]

- 26. oecd.org [oecd.org]

- 27. Test No. 403: Acute Inhalation Toxicity - Overton [app.overton.io]

- 28. oecd.org [oecd.org]

- 29. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 30. Acute dermal irritation/corrosion: OECD 404 | PPTX [slideshare.net]

- 31. oecd.org [oecd.org]

- 32. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 33. scantox.com [scantox.com]

- 34. enamine.net [enamine.net]

- 35. vivotecnia.com [vivotecnia.com]

- 36. nucro-technics.com [nucro-technics.com]

- 37. oecd.org [oecd.org]

- 38. Test No. 474: Mammalian Erythrocyte Micronucleus Test - Overton [app.overton.io]

- 39. search.library.brandeis.edu [search.library.brandeis.edu]

key reactive sites on the 2-chloro-4-iodotoluene molecule

An In-Depth Technical Guide to the Key Reactive Sites of 2-Chloro-4-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a polysubstituted aromatic compound that serves as a versatile building block in modern organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its synthetic utility is dictated by the distinct reactivity of its various functional groups and aromatic positions. This guide provides a comprehensive analysis of the molecule's key reactive sites, grounded in the principles of physical organic chemistry. We will explore the chemoselectivity inherent in the carbon-halogen bonds, the regioselectivity of electrophilic aromatic substitution, and more nuanced rearrangements such as the halogen dance. Each section is supported by mechanistic insights, field-proven experimental protocols, and data-driven analysis to empower researchers in designing efficient and predictable synthetic routes.

Molecular Overview: Electronic and Steric Landscape

The reactivity of this compound is a direct consequence of the interplay between the electronic and steric effects of its three substituents on the benzene ring. Understanding these influences is paramount to predicting which sites will engage in specific chemical transformations.

-

Methyl Group (-CH₃): As an alkyl group, the methyl substituent is an electron-donating group (EDG) through an inductive effect and hyperconjugation. This moderately activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions.

-

Chlorine Atom (-Cl): The chlorine atom exhibits a dual electronic nature. It is strongly electron-withdrawing through its inductive effect (-I) but weakly electron-donating through resonance (+R) due to its lone pairs. Overall, it is a deactivating group but an ortho, para-director.

-

Iodine Atom (-I): Similar to chlorine, iodine is an ortho, para-director that deactivates the ring. However, its C-I bond is significantly weaker and more polarizable than the C-Cl bond, making it the primary site for reactions involving oxidative addition, such as cross-coupling.

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Influence |

| -CH₃ | Weakly Donating | N/A (Hyperconjugation) | Activating | ortho, para |

| -Cl | Strongly Withdrawing | Weakly Donating | Deactivating | ortho, para |

| -I | Withdrawing | Weakly Donating | Deactivating | ortho, para |

Analysis of Key Reactive Sites

The Carbon-Iodine (C-I) Bond: The Epicenter of Cross-Coupling

The C-I bond at the C4 position is unequivocally the most reactive site on the molecule for a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions.[1][2][3]

Causality: The exceptional reactivity of the C-I bond stems from its lower bond dissociation energy (BDE) compared to the C-Cl bond. The larger atomic radius of iodine results in a longer, weaker, and more polarizable bond with carbon. This facilitates the rate-determining oxidative addition step in the catalytic cycles of reactions like Suzuki-Miyaura, Negishi, Stille, and Buchwald-Hartwig aminations.[4][5] The palladium(0) catalyst can readily insert into the C-I bond, initiating the catalytic cycle while leaving the more robust C-Cl bond intact. This chemoselectivity is a cornerstone of its synthetic utility.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a typical procedure for coupling this compound with an arylboronic acid, a foundational reaction in biaryl synthesis.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane/water or toluene/ethanol/water. The choice of solvent is critical for dissolving both the organic and inorganic reagents.

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. The aqueous washes remove the inorganic salts and excess boronic acid.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.

Trustworthiness through Self-Validation: Each step is designed to ensure reproducibility. The inert atmosphere prevents degradation of the phosphine ligands and the catalyst. The use of a base is essential for the transmetalation step of the catalytic cycle. The aqueous workup and chromatographic purification are standard, reliable methods for isolating the final product in high purity.

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

The Aromatic Ring: Regioselectivity in Electrophilic Substitution

While the substituents deactivate the ring, electrophilic aromatic substitution (EAS) is still a viable pathway under appropriate conditions.[6][7] The key is to predict the site of substitution based on the combined directing effects of the methyl, chloro, and iodo groups.

Causality: All three substituents are ortho, para-directors.

-

-CH₃ group directs to: C2 (blocked), C6, C4 (blocked).

-

-Cl group directs to: C1 (blocked), C3, C5.

-

-I group directs to: C3, C5, C1 (blocked).

The positions C3 and C5 are electronically favored by both halogen substituents. However, the C5 position is sterically less hindered than the C3 position, which is flanked by both the methyl and iodine groups. Furthermore, the activating effect of the methyl group strongly favors substitution at its ortho position (C6) and para position (C4, blocked). The C6 position is a reasonable candidate. Computational studies on substituted aromatics often show that the stability of the intermediate carbocation (the sigma complex) determines the final product distribution.[8] In this case, electrophilic attack at C5 or C6 would lead to the most stable intermediates.

Experimental Protocol: Nitration of this compound

This protocol illustrates a standard method for introducing a nitro group, a powerful electron-withdrawing group, onto the aromatic ring.

Step-by-Step Methodology:

-

Acid Preparation: In a flask cooled in an ice bath (0-5 °C), slowly add concentrated sulfuric acid (H₂SO₄) to concentrated nitric acid (HNO₃) to form the nitronium ion (NO₂⁺) electrophile.

-

Substrate Addition: Dissolve this compound in a suitable solvent like dichloromethane or, if conditions allow, add it directly to the cold acid mixture dropwise, ensuring the temperature remains below 10 °C.

-

Reaction: Stir the mixture at low temperature for 1-3 hours. The reaction is highly exothermic and temperature control is critical to prevent side reactions.

-

Quenching: Slowly and carefully pour the reaction mixture over crushed ice. This neutralizes the strong acids and precipitates the organic product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

-

Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified nitro-substituted product.

References

- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. byjus.com [byjus.com]

- 8. Theoretical and computational study of benzenium and toluenium isomers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Strategic Use of 2-Chloro-4-iodotoluene in Suzuki-Miyaura Cross-Coupling Reactions

Introduction: The Strategic Advantage of Dihalogenated Building Blocks

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its utility. Within this context, dihalogenated aromatic compounds, such as 2-chloro-4-iodotoluene, represent highly valuable and versatile building blocks. The differential reactivity of the carbon-halogen bonds (C-I vs. C-Cl) allows for selective, sequential functionalization, providing a powerful strategy for the convergent synthesis of complex molecular architectures.

This guide provides an in-depth exploration of the use of this compound in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the observed chemoselectivity, provide detailed, field-proven protocols for the selective coupling at the iodo-position, and discuss common challenges and troubleshooting strategies.

Mechanistic Insights: The Basis of Chemoselectivity

The success of a selective Suzuki-Miyaura coupling with this compound hinges on the preferential activation of the carbon-iodine (C-I) bond over the carbon-chlorine (C-Cl) bond by the palladium catalyst. This selectivity is rooted in the fundamental steps of the catalytic cycle, primarily the oxidative addition step.

The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key stages:

-

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen bond of the aryl halide, forming a palladium(II) species.

-

Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium(II) center, typically facilitated by a base.

-

Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The chemoselectivity in the case of this compound arises from the significant difference in the bond dissociation energies of the C-I and C-Cl bonds. The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to cleavage by the palladium(0) catalyst during the rate-determining oxidative addition step. This reactivity trend (C-I > C-Br > C-Cl) is a well-established principle in cross-coupling chemistry.

Figure 1. Catalytic cycle for the selective Suzuki-Miyaura coupling of this compound.

By carefully selecting the reaction conditions, particularly the catalyst, ligands, and temperature, it is possible to achieve highly selective coupling at the iodo-position, leaving the chloro-substituent intact for subsequent transformations.

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the selective Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. It is important to note that optimization of reaction conditions may be necessary for specific substrates.